abc99

描述

ABC99 是一种选择性的不可逆抑制剂,针对 Wnt 脱酰基酶 NOTUM。它是一种 N-羟基乙内酰脲氨基甲酸酯,在丝氨酸水解酶家族中表现出优异的选择性。 This compound 主要用于科学研究,以研究 Wnt 信号通路,该通路对于各种细胞过程至关重要,包括细胞增殖、分化和迁移 .

准备方法

合成路线及反应条件

ABC99 是通过一系列化学反应合成的,涉及形成 N-羟基乙内酰脲氨基甲酸酯结构。合成路线通常包括在受控条件下使特定起始原料反应以获得所需产物。 制备方法包括将 2 毫克化合物溶解在 50 微升二甲基亚砜 (DMSO) 中,制备浓度为 40 毫克/毫升的母液 .

工业生产方法

This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 该化合物以各种数量生产,从毫克到克不等,具体取决于研究目的的需求 .

化学反应分析

反应类型

ABC99 会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: this compound 可以使用合适的还原剂还原,得到该化合物的还原形式。

取代: 该化合物可以进行取代反应,其中特定的官能团被其他基团取代。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种溶剂,如二甲基亚砜 (DMSO) 和乙腈。 反应条件经过精心控制,以获得所需的产物 .

主要形成的产物

This compound 反应形成的主要产物包括各种氧化和还原产物,以及取代衍生物。

科学研究应用

ABC99 在科学研究中具有广泛的应用,包括:

化学: 用于研究 Wnt 信号通路及其在各种化学过程中的作用。

生物学: 用于研究以了解细胞增殖、分化和迁移的分子机制。

医学: 研究其在治疗与 Wnt 信号通路相关的疾病(如癌症)方面的潜在治疗应用。

作用机制

ABC99 通过选择性抑制 Wnt 脱酰基酶 NOTUM 发挥作用。这种抑制在存在 NOTUM 的情况下保留 Wnt3A 信号传导,从而维持 Wnt 信号通路的活性。this compound 的分子靶标包括 NOTUM 酶的活性位点,它在那里不可逆地结合以抑制其活性。 参与作用机制的通路包括 Wnt/β-连环蛋白信号通路,该通路在各种细胞过程中发挥着至关重要的作用 .

相似化合物的比较

ABC99 在选择性地不可逆地抑制 NOTUM 酶方面是独一无二的。类似的化合物包括 Wnt 信号通路的其他抑制剂,例如:

YW2036: 一种 Wnt 信号通路抑制剂。

FIDAS-3: 一种具有抗癌活性的强效 Wnt 抑制剂。

Miclxin: 一种新型 MIC60 抑制剂,通过 β-连环蛋白在突变肿瘤细胞中通过线粒体应激诱导细胞凋亡。

BML-284 盐酸盐: 一种有效的、选择性的 Wnt 典型信号激活剂和微管蛋白聚合抑制剂

This compound 由于其高选择性和不可逆抑制而脱颖而出,使其成为科学研究中研究 Wnt 信号通路及其相关细胞过程的宝贵工具。

生物活性

ABC99 is an optimized inhibitor designed to target the enzyme NOTUM, a significant regulator of Wnt signaling pathways. This compound has been developed for its potential therapeutic applications in various diseases, including cancer and degenerative conditions. The following sections detail the biological activity of this compound, including its mechanism of action, potency, selectivity, and implications for research and therapy.

NOTUM is a serine hydrolase that deacylates Wnt proteins, thereby inhibiting their signaling pathways. This compound functions as a selective irreversible inhibitor of NOTUM, preserving Wnt signaling by preventing the deacylation process. This inhibition is crucial because aberrant Wnt signaling is implicated in numerous pathological conditions, making NOTUM a viable drug target.

Potency and Selectivity

This compound exhibits remarkable potency with an IC50 value of 13 nM , indicating its effectiveness in inhibiting NOTUM activity. Additionally, it demonstrates excellent selectivity, showing minimal cross-reactivity with other serine hydrolases. In studies involving mass spectrometry-based activity-based protein profiling (MS-ABPP), only partial inhibition was observed with ABHD6, underscoring the specificity of this compound for NOTUM .

Table 1: Potency Comparison of this compound and Control Compounds

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 13 | High |

| ABC101 | >5000 | Low |

*Data represents average values from multiple experiments demonstrating the superior potency of this compound compared to its inactive control, ABC101 .

Table 2: Preservation of Wnt Activity by this compound

| Compound | EC50 (nM) (95% CI) |

|---|---|

| This compound | 89 (55–150) |

| ABC101 | >5000 |

*This table shows that this compound effectively preserves Wnt-mediated signaling even in the presence of NOTUM, while the control compound fails to do so .

Case Studies

- Regenerative Capacity in Aged Mice : In vivo studies revealed that inhibiting NOTUM with this compound enhances the regenerative capacity of aged intestinal stem cells. This finding suggests that targeting NOTUM could have significant implications for aging-related regenerative therapies .

- Neurogenesis Regulation : Research indicates that NOTUM plays a role in neurogenesis within the adult mouse brain. By inhibiting NOTUM with this compound, researchers observed increased neurogenesis, highlighting the potential for this compound in neurological research and therapy .

Future Directions

The development of clickable probes like ABC99yne , derived from this compound, allows researchers to visualize NOTUM activity in biological systems. This advancement will facilitate further studies on the role of NOTUM in various physiological and disease processes, including cancer progression and tissue regeneration .

属性

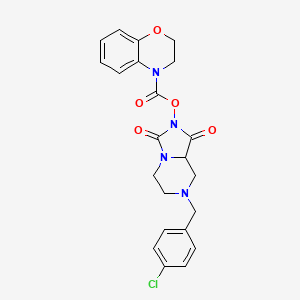

IUPAC Name |

[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZCETZTBBQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。